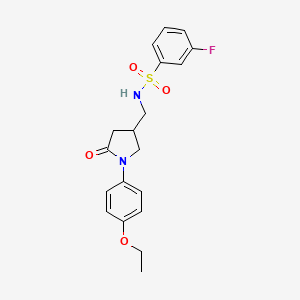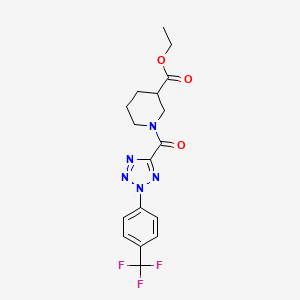
ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H18F3N5O3 and its molecular weight is 397.358. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Design and Development
The piperidine moiety is a common feature in many pharmaceutical compounds, and the presence of the trifluoromethyl group can enhance the metabolic stability of drugs . This compound could serve as a precursor or intermediate in the synthesis of novel drugs with potential therapeutic applications. Its structural complexity allows for the creation of diverse derivatives, which can be screened for various biological activities.
Biological Activity Studies
Piperidine derivatives are known to exhibit a wide range of biological activities. The trifluoromethyl group in particular is associated with increased lipophilicity, which can improve drug absorption and membrane permeability . Researchers can utilize this compound to study its pharmacokinetics and pharmacodynamics, as well as to explore its potential as a lead compound in drug discovery.
Material Science
The unique chemical structure of this compound, particularly the tetrazole ring, may offer applications in material science. Tetrazoles are known for their energetic properties and can be used in the development of new materials with specific thermal and mechanical characteristics .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be investigated for their potential use as precursors to synthesize pesticides or herbicides. The trifluoromethyl group is often found in agrochemicals due to its ability to resist degradation in the environment .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to develop new methods for the detection and quantification of similar structures in complex mixtures. Its distinct chemical signature allows for the development of sensitive and selective analytical techniques .
Chemical Synthesis Research
The compound’s reactive functional groups, such as the carboxylate ester, make it a valuable reagent in organic synthesis. It can be used to study multicomponent reactions, cyclization processes, and the synthesis of heterocyclic compounds .
Propiedades
IUPAC Name |
ethyl 1-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCDRFWIDJMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

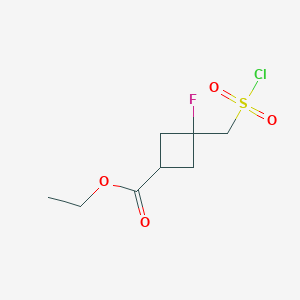
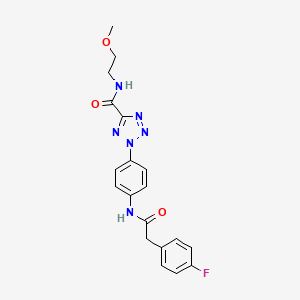


![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
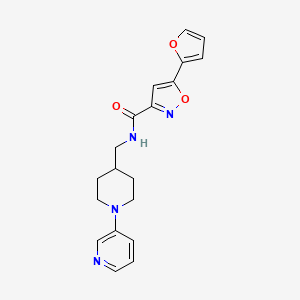
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
